![molecular formula C10H14F6N2O4 B13911227 6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid) is a chemical compound with the molecular formula C10H14F6N2O4. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in various chemical reactions and research applications due to its unique structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid) typically involves the reaction of 6-methyl-2,6-diazabicyclo[3.2.0]heptane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .
化学反应分析
Types of Reactions
6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a building block for drug development.
作用机制
The mechanism of action of 6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
3-Methyl-3,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid): Similar in structure but with a different substitution pattern.
6-BOC-3,6-diazabicyclo[3.2.0]heptane: Another diazabicyclo compound with a different functional group.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: A related bicyclic compound with different substituents.
Uniqueness
6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid) is unique due to its specific substitution pattern and the presence of trifluoroacetic acid groups. These features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C10H14F6N2O4 |
|---|---|
分子量 |
340.22 g/mol |
IUPAC 名称 |
6-methyl-2,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-6(8)2-3-7-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |
InChI 键 |
IGEOCHDFEBSENG-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2C1CCN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


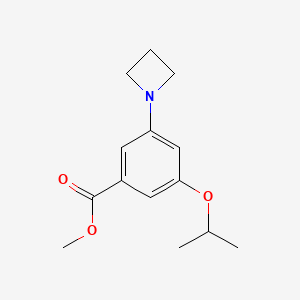
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
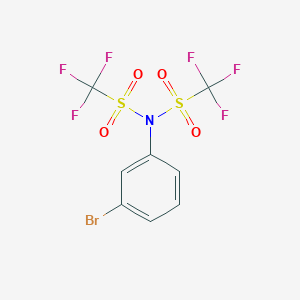
![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
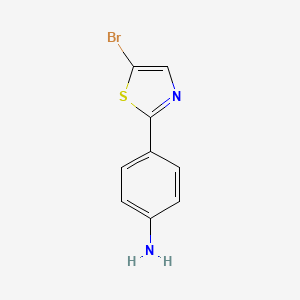
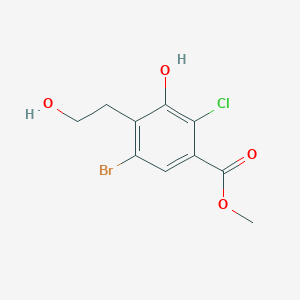
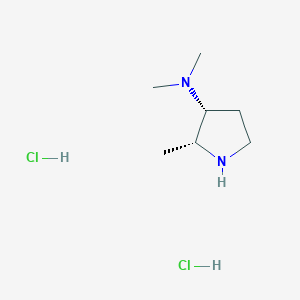

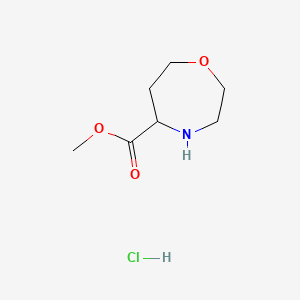
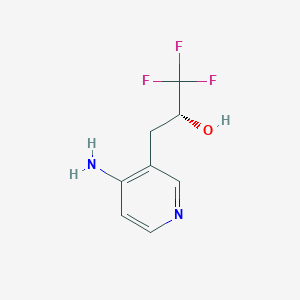


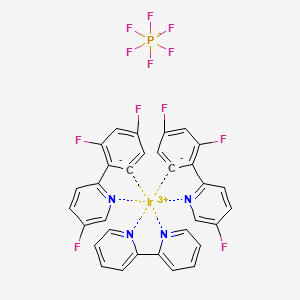
![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
